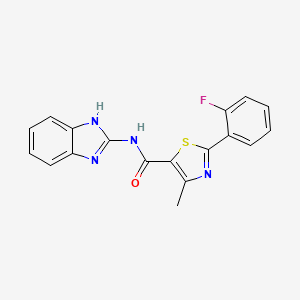![molecular formula C30H26N4O2S2 B12189250 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12189250.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the use of homophthalic anhydride and imine in the presence of dry toluene as a solvent . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of high-throughput screening techniques .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the ring structure is activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and toluene, as well as catalysts such as p-toluenesulfonic acid . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with biological targets, potentially leading to new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes. For example, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, which is a target of interest in both breast and prostate cancer . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects.
Comparison with Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives and pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these two moieties, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C30H26N4O2S2 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H26N4O2S2/c1-19-9-8-15-33-26(19)31-27(32-16-14-22-12-6-7-13-23(22)18-32)24(28(33)35)17-25-29(36)34(30(37)38-25)20(2)21-10-4-3-5-11-21/h3-13,15,17,20H,14,16,18H2,1-2H3/b25-17- |
InChI Key |
KVDXHIQZESQFEL-UQQQWYQISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCC6=CC=CC=C6C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCC6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-1-(3-methoxypropyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12189167.png)
![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12189169.png)

![5-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12189186.png)
![6-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B12189202.png)
![(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12189209.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12189217.png)
![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate](/img/structure/B12189228.png)
![2-{2-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12189231.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12189239.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B12189242.png)
![6-{[(2-Methylcyclohexyl)amino]sulfonyl}chromen-2-one](/img/structure/B12189243.png)
![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide](/img/structure/B12189261.png)
![2-(Methylethyl)-1-[(4-propoxynaphthyl)sulfonyl]imidazole](/img/structure/B12189267.png)
